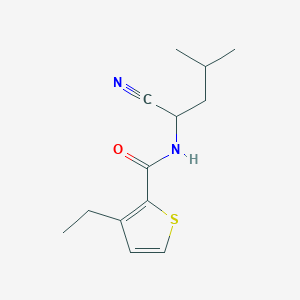

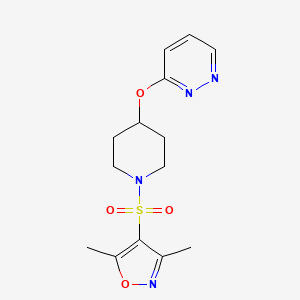

![molecular formula C14H10ClN5S2 B2713755 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034364-96-8](/img/structure/B2713755.png)

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

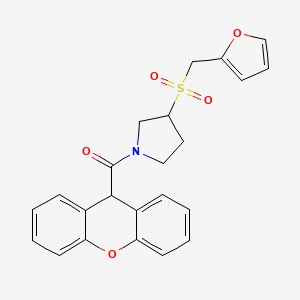

The compound “4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride” is a type of electron donor-acceptor (D-A) system based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . These types of compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of 26 D-A compounds based on the BTZ group was synthesized by varying the donor groups while keeping the BTZ acceptor group the same . This allowed for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis

The BTZ-based compounds have been used as potential visible-light organophotocatalysts . They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with structures related to 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride have been synthesized and characterized to understand their molecular frameworks and potential applications. Studies demonstrate the synthesis of various thiadiazole derivatives through catalyzed reactions, highlighting their structural stability and potential as scaffolds for further chemical modifications (Dani et al., 2013).

Potential Biological Applications

Research into thiadiazole and pyridine analogs suggests these compounds have significant biological potentials, such as antimicrobial and anticancer activities. For instance, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines using an oxidative C–S bond formation strategy indicates a metal-free approach to creating biologically potent molecules (Mariappan et al., 2016).

Materials Science Applications

Compounds incorporating thiadiazole units have been explored for their electrochromic properties, offering insights into the development of materials with specific electronic and optical characteristics. The study on thiadiazolo[3,4-c]pyridine as an acceptor for fast-switching green electrochromic polymers with low bandgap presents a novel application in materials science, demonstrating the versatility of thiadiazole derivatives (Ming et al., 2015).

Theoretical Studies

Quantum chemical analysis of related compounds reveals insights into their electronic structures, tautomeric preferences, and potential reactivity. A study on N-(pyridin-2-yl)thiazol-2-amine showcases the existence of dynamic tautomerism and divalent N(I) character, providing a foundation for understanding the electronic and structural properties of similar molecules (Bhatia et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,1,3-benzothiadiazol-5-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5S2.ClH/c1-2-6-15-13(3-1)17-14-16-12(8-20-14)9-4-5-10-11(7-9)19-21-18-10;/h1-8H,(H,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQJDVUFPIDNOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

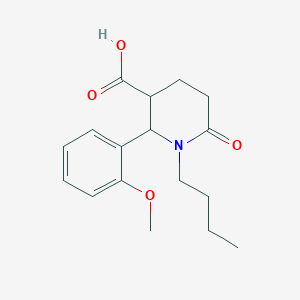

![4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2713672.png)

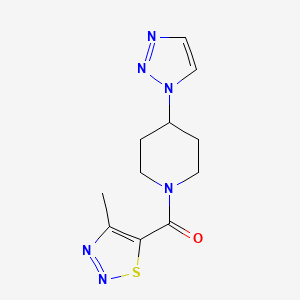

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)

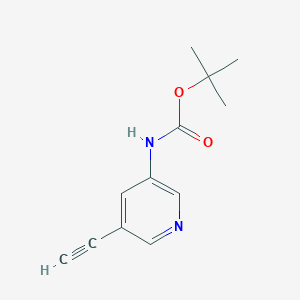

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)

![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)